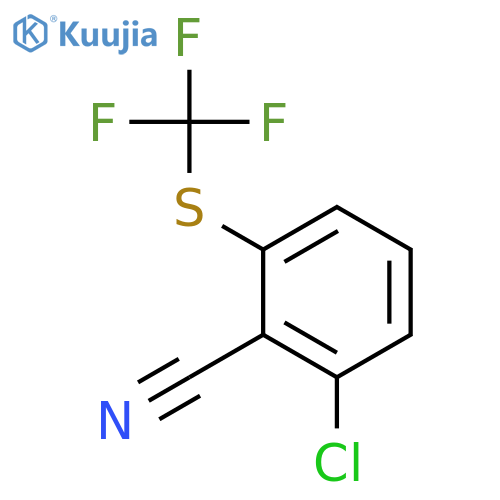Cas no 1159512-54-5 (2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)

1159512-54-5 structure
商品名:2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE
CAS番号:1159512-54-5
MF:C8H3ClF3NS
メガワット:237.629329919815
MDL:MFCD12026468
CID:3256027
PubChem ID:45933697
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE
- Benzonitrile, 2-chloro-6-[(trifluoromethyl)thio]-
- DTXSID001246164
- MFCD12026468
- 2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%
- 1159512-54-5
- 2-chloro-6-(trifluoromethylsulfanyl)benzonitrile
- 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
- 2-CHLORO-6-[(TRIFLUOROMETHYL)SULFANYL]BENZONITRILE
- AKOS017344405
-
- MDL: MFCD12026468
- インチ: InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
- InChIKey: DIFWHVKWCOWITG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 236.9626825Da
- どういたいしつりょう: 236.9626825Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 49.1Ų
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB250818-1 g |
2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%; . |
1159512-54-5 | 97% | 1g |
€699.00 | 2023-04-27 | |
| abcr | AB250818-1g |
2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%; . |
1159512-54-5 | 97% | 1g |
€699.00 | 2025-02-27 |
2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE 関連文献
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
1159512-54-5 (2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1159512-54-5)2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE

清らかである:99%
はかる:1g
価格 ($):414.0